molecular formula C11H11ClFNO5S B7580958 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid

4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid

Cat. No. B7580958
M. Wt: 323.73 g/mol
InChI Key: WBKKGTIIPUKPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is a chemical compound that is used in scientific research. It is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid involves the inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid mediators that play a crucial role in various physiological processes, including pain, inflammation, and appetite regulation. Inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid leads to an increase in endocannabinoid levels, which can have various effects depending on the specific physiological process being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid are primarily related to its inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. This compound has been shown to increase endocannabinoid levels in various tissues, including the brain, liver, and adipose tissue. This increase in endocannabinoid levels can have various effects, including analgesic, anti-inflammatory, and anti-obesity effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments include its high potency and selectivity for 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. This compound has been shown to be effective in inhibiting 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid activity in vitro and in vivo, which makes it a valuable tool for studying the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research involving 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. These include:
1. Further studies to understand the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes.
2. Development of new drugs based on the inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid for the treatment of various diseases, including pain, inflammation, and obesity.
3. Investigation of the potential side effects of using 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in humans.
4. Development of new compounds that are more potent and selective for 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid inhibition.
In conclusion, 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is a valuable tool compound for studying the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes. Its high potency and selectivity make it a valuable tool for scientific research, and it has the potential to be used in the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand the potential benefits and limitations of using this compound in humans.

Synthesis Methods

The synthesis of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid involves several steps. The first step is the synthesis of 4-(3-chloro-4-fluorophenyl)sulfonyl chloride, which is then reacted with morpholine to form 4-(3-chloro-4-fluorophenyl)sulfonylmorpholine. This compound is then reacted with ethyl chloroformate to form the final product, 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid.

Scientific Research Applications

The primary application of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is in scientific research. It is used as a tool compound to study the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes. This compound has been shown to be effective in inhibiting 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid activity in vitro and in vivo, which has led to its use in various studies.

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO5S/c12-8-5-7(1-2-9(8)13)20(17,18)14-3-4-19-6-10(14)11(15)16/h1-2,5,10H,3-4,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKKGTIIPUKPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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